molecular formula C22H20N2O7S B300658 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

カタログ番号 B300658
分子量: 456.5 g/mol
InChIキー: GQJCCNVURBPMOO-WQRHYEAKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a derivative of coenzyme Q10 (CoQ10), which is a naturally occurring compound in the body that plays a crucial role in energy production. MitoQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

作用機序

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage to the mitochondria. It also improves mitochondrial function by enhancing electron transport chain activity and ATP production. 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to selectively accumulate in the mitochondria due to its lipophilic TPP moiety, which enables it to cross the mitochondrial membrane and accumulate in the matrix.
Biochemical and Physiological Effects
2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to improve mitochondrial function, reduce oxidative stress, and prevent cellular damage in various cell types. It has also been shown to improve cognitive function, reduce inflammation, and improve cardiac function in animal models. In humans, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid supplementation has been shown to improve vascular function and reduce oxidative stress in patients with cardiovascular diseases.

実験室実験の利点と制限

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a potent antioxidant that selectively accumulates in the mitochondria, making it an ideal tool for studying mitochondrial function and oxidative stress. However, its lipophilic nature can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experimental setups. Additionally, the high cost of 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid can be a limiting factor for some research groups.

将来の方向性

Future research on 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid should focus on exploring its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its antioxidant and mitochondrial protective effects. The development of more cost-effective synthesis methods and formulations of 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid could also facilitate its widespread use in research and clinical settings.

合成法

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is synthesized by modifying the structure of CoQ10. The synthesis involves the addition of a lipophilic triphenylphosphonium (TPP) cation to the CoQ10 molecule, which enables it to selectively accumulate in the mitochondria. The TPP moiety is attached to the CoQ10 molecule via a hydrophobic linker, which enhances the lipophilicity of the compound and facilitates its mitochondrial uptake.

科学的研究の応用

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In neurodegenerative disorders, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to protect against oxidative stress, mitochondrial dysfunction, and neuronal damage. In cardiovascular diseases, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to improve cardiac function, reduce inflammation, and prevent oxidative damage. In cancer, 2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to induce apoptosis and inhibit tumor growth.

特性

製品名

2-Methyl-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

分子式

C22H20N2O7S

分子量

456.5 g/mol

IUPAC名

2-methyl-3-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H20N2O7S/c1-13-15(3-2-4-16(13)21(27)28)17-6-5-14(31-17)11-18-20(26)24(22(29)32-18)12-19(25)23-7-9-30-10-8-23/h2-6,11H,7-10,12H2,1H3,(H,27,28)/b18-11-

InChIキー

GQJCCNVURBPMOO-WQRHYEAKSA-N

異性体SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

正規SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。